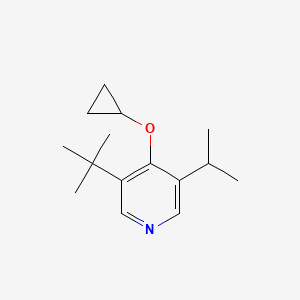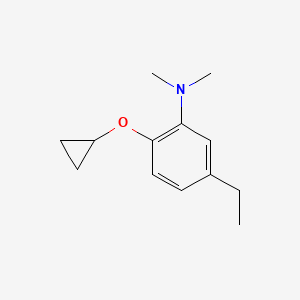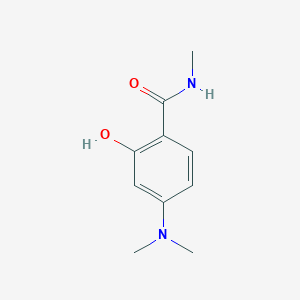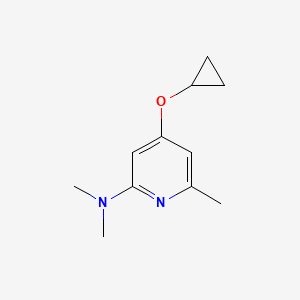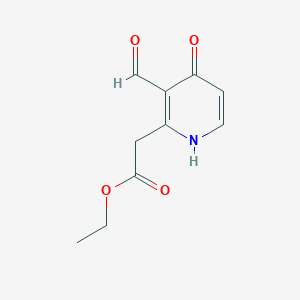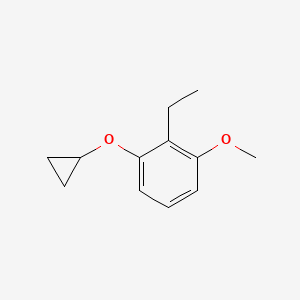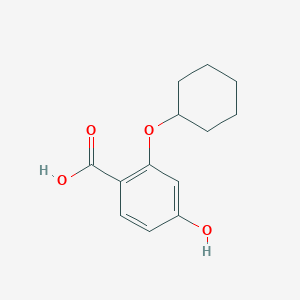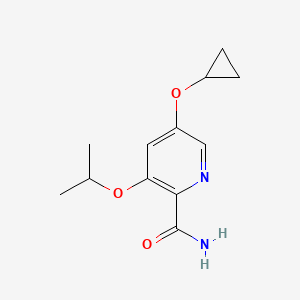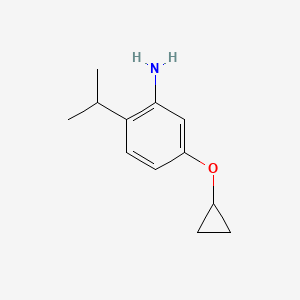
5-Cyclopropoxy-2-isopropylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE is an organic compound with the molecular formula C12H17NO It is a derivative of aniline, featuring a cyclopropoxy group and an isopropyl group attached to the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an aniline derivative reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves coupling the cyclopropoxy and isopropyl-substituted intermediates through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropoxy and isopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-5-(propan-2-yl)aniline: A closely related compound with similar structural features.
Cyclopropoxybenzene: Another compound featuring a cyclopropoxy group attached to a benzene ring.
Isopropylaniline: An aniline derivative with an isopropyl group.
Uniqueness
5-CYCLOPROPOXY-2-(PROPAN-2-YL)ANILINE is unique due to the combination of its cyclopropoxy and isopropyl substituents, which confer distinct chemical and physical properties. This uniqueness can be leveraged in various applications, making it a valuable compound for scientific research and industrial use.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
5-cyclopropyloxy-2-propan-2-ylaniline |
InChI |
InChI=1S/C12H17NO/c1-8(2)11-6-5-10(7-12(11)13)14-9-3-4-9/h5-9H,3-4,13H2,1-2H3 |
InChIキー |
VDNKZWOMYUBYQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(C=C1)OC2CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


